4-Isopropyl-2,5-dimethoxyphenethylamine
Overview
Description
4-Isopropyl-2,5-dimethoxyphenethylamine is a phenethylamine of the 2C family . It is also known as 2C-iP .
Synthesis Analysis
The synthesis of 2,5-dimethoxyphenethylamine, an important pharmaceutical intermediate, involves several steps. The process starts with 1,4-dimethoxybenzene and chloracetyl chloride undergoing a Friedel-Crafts reaction to obtain Alpha-chlorine-2,5-dimethoxyacetophenone. This then reacts with methenamine to obtain Alpha-amino-2,5-dimethoxyacetophenone, which finally reacts with a reducer to obtain the product .Molecular Structure Analysis
The molecular formula of this compound is C13H21NO2. It has an average mass of 223.311 Da and a monoisotopic mass of 223.157227 Da .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 338.4±42.0 °C at 760 mmHg, and a flash point of 173.7±35.2 °C. It has 3 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Analytical Techniques and Identification
- Phenethylamine-type designer drugs, including 4-Isopropyl-2,5-dimethoxyphenethylamine, are extensively studied using various analytical techniques like TLC, LC-MS, and GC-MS. These techniques are crucial for the screening, identification, and quantification of these drugs in forensic toxicology (Kanai et al., 2008).
Psychoactive Effects and Sensory Enhancement
- Research on phenethylamines, including this compound, indicates their potential to induce states of increased sensory enhancement and short-duration intoxication in subjects (Shulgin & Carter, 1975).
Metabolic Pathways and Toxicity Studies
- Studies on this compound reveal its metabolic pathways in various species, including humans. These insights are significant for understanding the drug's toxicological effects (Carmo et al., 2005).
Synthesis and Internal Standards for Assays
- The synthesis of deuterium-labeled phenethylamine derivatives, including this compound, is critical for creating internal standards in GC-MS assays, which are pivotal in drug analysis and research (Xu & Chen, 2006).
Investigation of Drug Abuse Potential
- The drug's potential for abuse and its psychoactive properties have been investigated, providing insights into its effects on serotonin receptors, which are relevant to understanding its pharmacological profile (Glennon et al., 1988).
Pharmacology and Functional Selectivity
- Research on the functional selectivity of phenethylamine derivatives at human serotonin receptors helps in understanding the pharmacological actions and potential therapeutic applications of these compounds (Moya et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-propan-2-ylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9(2)11-8-12(15-3)10(5-6-14)7-13(11)16-4/h7-9H,5-6,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGPCRRUMVWELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)OC)CCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032631 | |
Record name | 2C-iP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1498978-47-4 | |
Record name | 2,5-Dimethoxy-4-(1-methylethyl)benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1498978-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropyl-2,5-dimethoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1498978474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2C-iP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2C-IP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TT057Y1ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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